molecular formula C15H17N7 B6446389 4-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640962-05-4

4-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6446389
CAS No.: 2640962-05-4
M. Wt: 295.34 g/mol
InChI Key: NPLLKYUWJFQMBY-UHFFFAOYSA-N
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Description

The compound “4-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine” belongs to a family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The synthesis of these compounds involves the use of electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors .


Molecular Structure Analysis

The molecular structure of these compounds is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The chemical reactions involving these compounds are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs favor large absorption/emission intensities .


Physical and Chemical Properties Analysis

These compounds exhibit tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . This suggests that they can absorb and emit light at different wavelengths, making them useful for various optical applications .

Future Directions

The future directions for these compounds could involve further exploration of their optical applications, given their tunable photophysical properties . Additionally, their simpler and greener synthetic methodology suggests potential for scalable production .

Mechanism of Action

Target of Action

Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . Additionally, some pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Mode of Action

The pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, has been found to exhibit tunable photophysical properties . This suggests that the compound may interact with its targets by modulating their optical characteristics.

Biochemical Pathways

Given the optical applications of related compounds , it is plausible that this compound may influence pathways related to light absorption and emission in biological systems.

Pharmacokinetics

Related compounds in the pyrazolo[1,5-a]pyrimidines family have been noted for their simpler and greener synthetic methodology, suggesting potential advantages in terms of bioavailability .

Result of Action

Related compounds have been found to exhibit significant cytotoxic activities against certain cell lines , suggesting potential anticancer applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of electron-donating groups at certain positions on the fused ring of related compounds has been found to improve both their absorption and emission behaviors . This suggests that the compound’s action may be influenced by the electronic environment in which it is situated.

Properties

IUPAC Name

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-12-2-4-17-15(19-12)21-10-8-20(9-11-21)14-13-3-5-18-22(13)7-6-16-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLLKYUWJFQMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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